Cas no 1448064-89-8 (N-{2-hydroxy-2-4-(methylsulfanyl)phenylethyl}-1,3-benzothiazole-2-carboxamide)

N-{2-hydroxy-2-4-(methylsulfanyl)phenylethyl}-1,3-benzothiazole-2-carboxamide 化学的及び物理的性質
名前と識別子
-
- N-{2-hydroxy-2-4-(methylsulfanyl)phenylethyl}-1,3-benzothiazole-2-carboxamide
- N-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]-1,3-benzothiazole-2-carboxamide
-
- インチ: 1S/C17H16N2O2S2/c1-22-12-8-6-11(7-9-12)14(20)10-18-16(21)17-19-13-4-2-3-5-15(13)23-17/h2-9,14,20H,10H2,1H3,(H,18,21)
- InChIKey: KHFURTWEZXLLNF-UHFFFAOYSA-N
- ほほえんだ: S1C2=CC=CC=C2N=C1C(NCC(O)C1=CC=C(SC)C=C1)=O
N-{2-hydroxy-2-4-(methylsulfanyl)phenylethyl}-1,3-benzothiazole-2-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6414-2098-2mg |
N-{2-hydroxy-2-[4-(methylsulfanyl)phenyl]ethyl}-1,3-benzothiazole-2-carboxamide |
1448064-89-8 | 2mg |
$59.0 | 2023-09-09 | ||
Life Chemicals | F6414-2098-5μmol |
N-{2-hydroxy-2-[4-(methylsulfanyl)phenyl]ethyl}-1,3-benzothiazole-2-carboxamide |
1448064-89-8 | 5μmol |
$63.0 | 2023-09-09 | ||
Life Chemicals | F6414-2098-10μmol |
N-{2-hydroxy-2-[4-(methylsulfanyl)phenyl]ethyl}-1,3-benzothiazole-2-carboxamide |
1448064-89-8 | 10μmol |
$69.0 | 2023-09-09 | ||
Life Chemicals | F6414-2098-3mg |
N-{2-hydroxy-2-[4-(methylsulfanyl)phenyl]ethyl}-1,3-benzothiazole-2-carboxamide |
1448064-89-8 | 3mg |
$63.0 | 2023-09-09 | ||
Life Chemicals | F6414-2098-2μmol |
N-{2-hydroxy-2-[4-(methylsulfanyl)phenyl]ethyl}-1,3-benzothiazole-2-carboxamide |
1448064-89-8 | 2μmol |
$57.0 | 2023-09-09 | ||
Life Chemicals | F6414-2098-10mg |
N-{2-hydroxy-2-[4-(methylsulfanyl)phenyl]ethyl}-1,3-benzothiazole-2-carboxamide |
1448064-89-8 | 10mg |
$79.0 | 2023-09-09 | ||
Life Chemicals | F6414-2098-1mg |
N-{2-hydroxy-2-[4-(methylsulfanyl)phenyl]ethyl}-1,3-benzothiazole-2-carboxamide |
1448064-89-8 | 1mg |
$54.0 | 2023-09-09 | ||
Life Chemicals | F6414-2098-5mg |
N-{2-hydroxy-2-[4-(methylsulfanyl)phenyl]ethyl}-1,3-benzothiazole-2-carboxamide |
1448064-89-8 | 5mg |
$69.0 | 2023-09-09 | ||
Life Chemicals | F6414-2098-15mg |
N-{2-hydroxy-2-[4-(methylsulfanyl)phenyl]ethyl}-1,3-benzothiazole-2-carboxamide |
1448064-89-8 | 15mg |
$89.0 | 2023-09-09 | ||
Life Chemicals | F6414-2098-4mg |
N-{2-hydroxy-2-[4-(methylsulfanyl)phenyl]ethyl}-1,3-benzothiazole-2-carboxamide |
1448064-89-8 | 4mg |
$66.0 | 2023-09-09 |
N-{2-hydroxy-2-4-(methylsulfanyl)phenylethyl}-1,3-benzothiazole-2-carboxamide 関連文献
-
Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
-
Surya Prakash Singh,V. Anusha,K. Bhanuprakash,A. Islam,L. Han RSC Adv., 2013,3, 26035-26046
-
Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521
-
Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
-
J. F. Galisteo-López,M. Ibisate,A. Muñoz,C. López J. Mater. Chem. C, 2015,3, 3999-4006
-
Haipeng Guo,Yuyang Hou,Jun Wang,Lijun Fu,Jun Chen,Huakun Liu,Jiazhao Wang J. Mater. Chem. A, 2017,5, 14673-14681
-
Yingjie Ma,Xiaofan Ji,Fei Xiang,Xiaodong Chi,Chengyou Han,Jiuming He,Zeper Abliz,Weixiang Chen,Feihe Huang Chem. Commun., 2011,47, 12340-12342
-
Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
N-{2-hydroxy-2-4-(methylsulfanyl)phenylethyl}-1,3-benzothiazole-2-carboxamideに関する追加情報
N-{2-Hydroxy-2-[4-(Methylsulfanyl)Phenyl]Ethyl}-1,3-Benzothiazole-2-Carboxamide: A Comprehensive Overview
The compound N-{2-hydroxy-2-[4-(methylsulfanyl)phenyl]ethyl}-1,3-benzothiazole-2-carboxamide, with CAS No 1448064-89-8, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is notable for its unique structure, which combines a benzothiazole core with a hydroxyl-substituted side chain containing a methylsulfanyl group. The integration of these functional groups imparts the molecule with intriguing chemical properties and potential applications in drug development and material science.
Recent studies have highlighted the importance of benzothiazole derivatives in medicinal chemistry due to their ability to act as scaffolds for various bioactive compounds. The presence of the hydroxyl group in the side chain introduces additional hydrogen bonding capabilities, which can enhance the molecule's solubility and bioavailability. Furthermore, the methylsulfanyl group contributes to the compound's stability and may play a role in modulating its pharmacokinetic properties.
One of the most promising applications of this compound lies in its potential as an anti-inflammatory agent. Researchers have demonstrated that benzothiazole derivatives can exhibit significant anti-inflammatory activity by inhibiting key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). The hydroxyl group in N-{2-hydroxy-2-[4-(methylsulfanyl)phenyl]ethyl}-1,3-benzothiazole-2-carboxamide may further enhance this activity by increasing the molecule's ability to interact with these enzymes.
In addition to its anti-inflammatory properties, this compound has also shown potential in the field of cancer research. Studies suggest that benzothiazole derivatives can induce apoptosis in cancer cells by targeting specific signaling pathways. The methylsulfanyl group in this compound may contribute to its ability to selectively target cancer cells while minimizing toxicity to healthy cells.
The synthesis of N-{2-hydroxy-2-[4-(methylsulfanyl)phenyl]ethyl}-1,3-benzothiazole-2-carboxamide involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. The key steps include the preparation of the benzothiazole core, followed by the introduction of the hydroxyl-substituted side chain containing the methylsulfanyl group. Recent advancements in catalytic asymmetric synthesis have enabled researchers to optimize the synthesis process, improving both yield and purity.
From an environmental perspective, this compound has been shown to exhibit low toxicity towards non-target organisms, making it a promising candidate for use in agricultural and pharmaceutical applications. Its stability under various environmental conditions further enhances its suitability for these applications.
In conclusion, N-{2-hydroxy-2-[4-(methylsulfanyl)phenyl]ethyl}-1,3-benzothiazole-2-carboxamide is a versatile compound with a wide range of potential applications in medicine and materials science. Its unique structure and functional groups make it an attractive target for further research and development.
1448064-89-8 (N-{2-hydroxy-2-4-(methylsulfanyl)phenylethyl}-1,3-benzothiazole-2-carboxamide) 関連製品
- 32250-84-3(Benzenemethanol, 2-methoxy-α-methyl-α-phenyl-)
- 660417-41-4(methyl 5-(3-chlorophenyl)isoxazole-3-carboxylate)
- 1250544-03-6(3,5-Dichlorophenyl-(2-thienyl)methanol)
- 2228535-60-0(1-[2-Chloro-5-(trifluoromethyl)phenyl]cyclopropane-1-carbaldehyde)
- 90004-97-0(1-(3-bromo-2-hydroxy-5-nitrophenyl)ethan-1-one)
- 1261975-91-0(2-Cyano-4-[4-(piperidine-1-carbonyl)phenyl]phenol)
- 865247-23-0(ethyl 2-(2Z)-2-(furan-2-carbonyl)imino-6-nitro-2,3-dihydro-1,3-benzothiazol-3-ylacetate)
- 74893-46-2(2-Fluoroacrylic acid, sodium salt)
- 124236-41-5((2-cyclopropylphenyl)hydrazine)
- 25979-01-5(5-PENTAFLUOROETHYL-4H-[1,2,4]TRIAZOL-3-YLAMINE)




